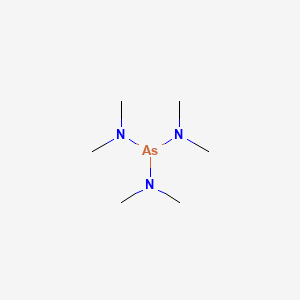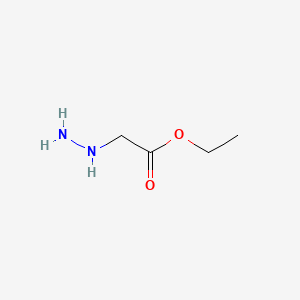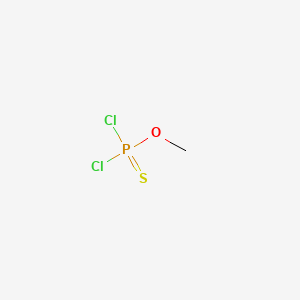
2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide is determined by its molecular formula, C18H13ClN2O. Detailed structural analysis such as vibrational properties, structure parameters in the ground state, and harmonic vibrational fundamentals can be determined using quantum chemical calculations .Physical And Chemical Properties Analysis
2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide has a molecular weight of 308.8 g/mol. Further physical and chemical properties such as its boiling point, storage conditions, and infrared spectra can be determined through experimental methods .Applications De Recherche Scientifique
Antibacterial and Catalytic Properties One study detailed the synthesis and characterization of a related pyridine-2,6-dicarboxamide derivative, showcasing its antibacterial activities against both Gram-positive and Gram-negative bacteria. Furthermore, this compound demonstrated efficient catalytic activity in the transfer hydrogenation reaction of various ketones under mild conditions. The study also explored its polymorphism, offering insights into the material's crystal structures and thermodynamic properties, potentially relevant for pharmaceutical and material science applications (Özdemir et al., 2012).
Polymer Synthesis Another application is found in the synthesis of aromatic polyamides and polyimides, where derivatives of the mentioned compound serve as monomers. These materials, known for their inherent viscosities, amorphous nature, and excellent thermal stability, could be used in creating transparent and flexible films. Such polymers have potential uses in electronics, aerospace, and as coatings, due to their high glass transition temperatures and stability in various solvents (Yang & Lin, 1995).
Antimicrobial Activity A study on the synthesis of novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides demonstrated significant antimicrobial activities. These compounds, prepared by reacting pyridoxal hydrochloride with various N-arylcyanoacetamides, showed comparable or even superior efficacy against bacterial and fungal strains than standard drugs, indicating their potential as novel antimicrobial agents (Zhuravel et al., 2005).
Antidepressant and Nootropic Agents Research into N′-[(1Z)-(substituted aromatic)methylidene]pyridine-4-carbohydrazides and their derivatives uncovered potential antidepressant and nootropic activities. These compounds, synthesized through novel methods involving cyclocondensation, demonstrated dose-dependent effects in animal models. Such findings suggest the compound's structural framework could be beneficial in developing new central nervous system (CNS) active agents (Thomas et al., 2016).
Selective Metal Ion Detection The compound also finds application in the development of arene-based fluorescent probes for the selective detection of metal ions. Pyridine-2,6-dicarboxamide based probes, by incorporating phenyl groups, demonstrated remarkable sensing capabilities for iron ions. Such selective detection is crucial for various applications, including environmental monitoring and medical diagnostics (Kumar et al., 2015).
Propriétés
IUPAC Name |
2-chloro-N-(2-phenylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O/c19-17-15(10-6-12-20-17)18(22)21-16-11-5-4-9-14(16)13-7-2-1-3-8-13/h1-12H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPUJNYVYYGTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973427 | |
| Record name | N-[1,1'-Biphenyl]-2-yl-2-chloro-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide | |
CAS RN |
57841-47-1 | |
| Record name | Pyridine-3-carboxamide, 2-chloro-N-(2-phenylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057841471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1,1'-Biphenyl]-2-yl-2-chloro-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1606922.png)




